molecular formula C15H13ClO3 B2747730 [2-(3-Chlorophenoxy)phenyl]methyl acetate CAS No. 478032-56-3

[2-(3-Chlorophenoxy)phenyl]methyl acetate

Cat. No.: B2747730
CAS No.: 478032-56-3
M. Wt: 276.72
InChI Key: IGWBIKIUESGROH-UHFFFAOYSA-N
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Description

[2-(3-Chlorophenoxy)phenyl]methyl acetate is an ester derivative featuring a phenyl ring substituted with a 3-chlorophenoxy group at the ortho position, linked to a methyl acetate moiety. This compound is synthesized via a copper-catalyzed coupling reaction between methyl 2-(3-hydroxyphenyl)acetate and 3-chlorophenylboronic acid, yielding 34% under optimized conditions .

Properties

IUPAC Name

[2-(3-chlorophenoxy)phenyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-11(17)18-10-12-5-2-3-8-15(12)19-14-7-4-6-13(16)9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWBIKIUESGROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Chlorophenoxy)phenyl]methyl acetate typically involves the esterification of [2-(3-Chlorophenoxy)phenyl]methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Chlorophenoxy)phenyl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

[2-(3-Chlorophenoxy)phenyl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(3-Chlorophenoxy)phenyl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares [2-(3-Chlorophenoxy)phenyl]methyl acetate with structurally analogous esters, focusing on substituent effects, physicochemical properties, and synthetic or biological relevance.

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Functional Groups Notable Properties
This compound 3-Chlorophenoxy at ortho-phenyl position C₁₅H₁₃ClO₃ 276.71 Ester, Chlorophenoxy, Phenyl Moderate synthetic yield (34%)
Methyl 2-(3-chlorophenoxy)acetate Chlorophenoxy directly on acetate C₉H₉ClO₃ 200.62 Ester, Chlorophenoxy Simpler structure; potential herbicide precursor
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate Hydroxyl group on acetoxy chain C₉H₉ClO₃ 200.62 Ester, Hydroxyl, Chlorophenyl Increased polarity; potential solubility limitations
3-(2-Chloro-4-(trifluoromethyl)phenoxy)phenyl acetate Trifluoromethyl substitution on phenoxy C₁₅H₁₂ClF₃O₃ 332.70 Ester, Trifluoromethyl, Chloro Enhanced lipophilicity; agrochemical applications
(3-Methylphenyl)methyl indole-linked acetate Indole core with chlorobenzoyl and methoxy C₂₇H₂₁ClN₂O₄ 473.92 Ester, Indole, Chlorobenzoyl Bioactive; potential kinase inhibition

Physicochemical Properties

  • Polarity: The hydroxyl group in methyl 2-(3-chlorophenyl)-2-hydroxyacetate enhances water solubility compared to the non-hydroxylated target compound, though it may reduce membrane permeability .
  • Lipophilicity : Trifluoromethyl substitution (e.g., CAS# 50594-77-9) increases logP values, favoring blood-brain barrier penetration in neuroactive drugs .

Biological Activity

[2-(3-Chlorophenoxy)phenyl]methyl acetate, with the chemical formula C15H13ClO3, is an organic compound characterized by its unique chlorinated aromatic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure and Properties

The compound features a chlorophenoxy group attached to a phenyl ring and an acetate group, which contributes to its distinctive chemical reactivity and biological activity. The presence of the chlorine atom is believed to enhance lipophilicity, potentially affecting membrane permeability and biological interactions.

Biological Activities

While extensive documentation on the biological activity of this compound is limited, several studies on structurally similar compounds suggest a range of potential activities:

  • Antimicrobial Properties : Compounds with chlorinated phenolic structures often exhibit significant antimicrobial and antifungal activities. This suggests that this compound may possess similar properties, potentially making it useful in controlling microbial infections.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.
  • Anticancer Activity : Some derivatives of chlorinated phenolic compounds have shown promising results in anticancer assays. For instance, modifications in related compounds have yielded significant antiproliferative effects against cancer cell lines such as HeLa cells .

The mechanism of action for this compound likely involves its interaction with specific molecular targets and pathways. Similar compounds have been shown to bind with high affinity to various receptors, influencing biochemical pathways that lead to diverse biological effects:

  • Enzyme Modulation : The compound may exert effects by binding to enzymes or receptors, thereby modulating their activity.
  • Pathway Influence : It has been noted that related compounds can influence pathways associated with inflammation and cell proliferation, suggesting potential therapeutic roles in these areas .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other similar compounds is presented below:

Compound NameMolecular FormulaKey Features
[2-(4-Chlorophenoxy)phenyl]methyl acetateC15H13ClO3Similar structure but different chlorine position; varied activity.
Methyl 2-(4-chlorophenoxy)acetateC10H11ClO3Smaller size; primarily used in agricultural applications.
4-Chloro-3-methylphenyl acetateC10H11ClO2Different aromatic system; used in similar applications but may have different reactivity.

Case Studies and Research Findings

  • Antiproliferative Activity : A study reported that certain chlorinated phenolic derivatives exhibited IC50 values as low as 0.69 μM against HeLa cells, indicating strong potential as anticancer agents . While direct studies on this compound are lacking, its structural similarities suggest it may exhibit comparable activities.
  • Antimicrobial Research : Research into related chlorinated compounds has shown promising antimicrobial efficacy, which could be extrapolated to predict similar effects for this compound.
  • Inflammatory Response Studies : Investigations into related compounds have highlighted their role in modulating inflammatory responses through various biochemical pathways, indicating a potential avenue for further exploration with this compound.

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